molecular formula C18H14N4 B15052612 4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole

4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole

Cat. No.: B15052612
M. Wt: 286.3 g/mol
InChI Key: WVTMXJVGEPCRKU-UHFFFAOYSA-N
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Description

4-[4’-(1H-pyrazol-4-yl)-[1,1’-biphenyl]-4-yl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This specific compound is notable for its biphenyl structure, which consists of two benzene rings connected by a single bond, with pyrazole groups attached to each benzene ring. This unique structure imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4’-(1H-pyrazol-4-yl)-[1,1’-biphenyl]-4-yl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Biphenyl Intermediate: The initial step involves the formation of a biphenyl intermediate through a Suzuki coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of a halogenated benzene derivative with a boronic acid derivative.

    Introduction of Pyrazole Groups: The biphenyl intermediate is then subjected to a reaction with hydrazine derivatives to introduce the pyrazole groups. This step often involves cyclization reactions under acidic or basic conditions to form the pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4’-(1H-pyrazol-4-yl)-[1,1’-biphenyl]-4-yl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene rings or pyrazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used in organic solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Substitution reactions often involve halogenated derivatives and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4’-(1H-pyrazol-4-yl)-[1,1’-biphenyl]-4-yl]-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as a ligand in binding studies and as a probe in biochemical assays.

    Medicine: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development. It is investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4’-(1H-pyrazol-4-yl)-[1,1’-biphenyl]-4-yl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrazol-4-yl)pyridine: This compound has a similar pyrazole structure but with a pyridine ring instead of a biphenyl group.

    4-(1H-Pyrazol-1-yl)benzenesulfonamide:

Uniqueness

4-[4’-(1H-pyrazol-4-yl)-[1,1’-biphenyl]-4-yl]-1H-pyrazole is unique due to its biphenyl structure with two pyrazole groups. This configuration imparts distinct chemical properties, such as enhanced stability and specific binding affinities, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

4-[4-[4-(1H-pyrazol-4-yl)phenyl]phenyl]-1H-pyrazole

InChI

InChI=1S/C18H14N4/c1-5-15(17-9-19-20-10-17)6-2-13(1)14-3-7-16(8-4-14)18-11-21-22-12-18/h1-12H,(H,19,20)(H,21,22)

InChI Key

WVTMXJVGEPCRKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CNN=C3)C4=CNN=C4

Origin of Product

United States

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